molecular formula C22H28N4S B14758101 4,4'-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) CAS No. 1248-80-2

4,4'-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline)

Cat. No.: B14758101
CAS No.: 1248-80-2
M. Wt: 380.6 g/mol
InChI Key: LGKCTTQKRNEUAL-UHFFFAOYSA-N
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Description

4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also employed in the development of new catalysts and reagents.

    Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents. This compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also investigated for its potential in photovoltaic devices and sensors.

Mechanism of Action

The mechanism of action of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound has a similar thiadiazole core but with different substituents, leading to distinct electronic properties and applications.

    4,4’-(1,2,5-Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Another thiadiazole derivative with unique photophysical properties, used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Uniqueness

4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is unique due to its specific electronic structure and the presence of diethylaniline groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science, chemistry, and biology. Its ability to undergo various chemical reactions and its potential biological activity further enhance its versatility and importance in scientific research.

Properties

CAS No.

1248-80-2

Molecular Formula

C22H28N4S

Molecular Weight

380.6 g/mol

IUPAC Name

4-[5-[4-(diethylamino)phenyl]-1,3,4-thiadiazol-2-yl]-N,N-diethylaniline

InChI

InChI=1S/C22H28N4S/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

LGKCTTQKRNEUAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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